

Atezolizumab in Muscle-Invasive Bladder Cancer: An Analysis of the S1806 Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SSE1806
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An ongoing Phase III randomized clinical trial, S1806, is evaluating the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed comparison of the experimental atezolizumab-based regimen against the current standard of care, incorporating available data and experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Atezolizumab

Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).^{[1][2][3]} PD-L1 can be expressed on tumor cells and tumor-infiltrating immune cells.^[4] Its binding to the PD-1 and B7.1 receptors on T-cells suppresses cytotoxic T-cell activity, allowing cancer cells to evade the immune system.^{[4][5]} Atezolizumab blocks this interaction, thereby restoring the anti-tumor immune response.^{[3][5]}

S1806 Trial: Experimental Protocol

The S1806 trial is a large-scale study designed to assess whether the addition of atezolizumab to concurrent chemoradiotherapy improves outcomes for patients with MIBC.

Patient Population: The study enrolls patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder.^{[6][7]} Patients undergo a maximal transurethral resection of the bladder tumor (TURBT) before randomization.^[6]

Treatment Arms:

- Standard of Care (Control Arm): Patients receive trimodality therapy, which consists of concurrent chemoradiotherapy (CRT).[8][9] The specific chemotherapy regimens used include gemcitabine, cisplatin, fluorouracil, and mitomycin-C.[10][11]
- Experimental Arm: Patients receive the standard of care (concurrent chemoradiotherapy) plus atezolizumab.[8][9] Atezolizumab is administered every three weeks for six months.[8][9]

Primary Endpoint: The primary outcome measured is bladder intact event-free survival (BI-EFS).[12][13] This endpoint includes events such as the histological presence of muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[12]

Comparative Data: Safety and Toxicity

Final efficacy data from the S1806 trial are not yet mature. However, interim safety analyses have been presented, providing insights into the toxicity profile of the combination therapy.

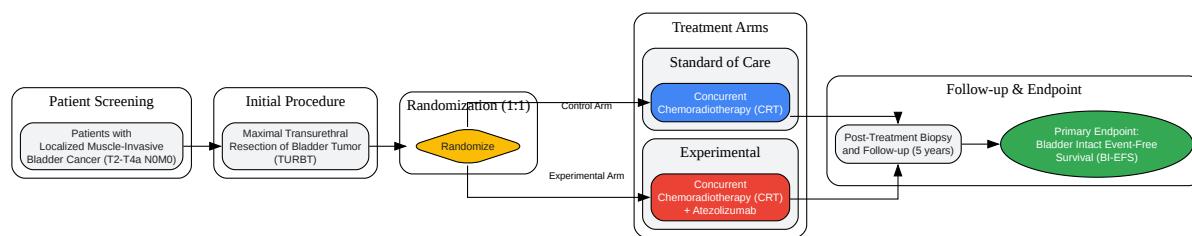
Adverse Event Category	Atezolizumab + CRT Arm (n=113)	CRT Alone Arm (n=100)
Grade 3 or Higher Toxicities (Overall)	58% (65 patients)	44% (44 patients)
Most Common Toxicities	Hematological	Hematological
Immune-Related Adverse Events (Grade 3 or Higher)	Reported	Not specified as a primary category
Grade 3 or Higher Colitis	Not reported	Not applicable
Grade 3 Radiation Cystitis (Treatment-Related)	1 patient (diagnosed after atezolizumab completion)	Not specified

Data from an updated safety report on 213 patients as of October 2022.[9][12]

The initial safety data indicate that while there is a higher incidence of Grade 3 or higher toxicities in the atezolizumab arm, most of these are hematological and not considered immune-related by the investigators.[9][12] No new significant safety concerns have been identified, and the trial has continued to enroll patients.[9][12]

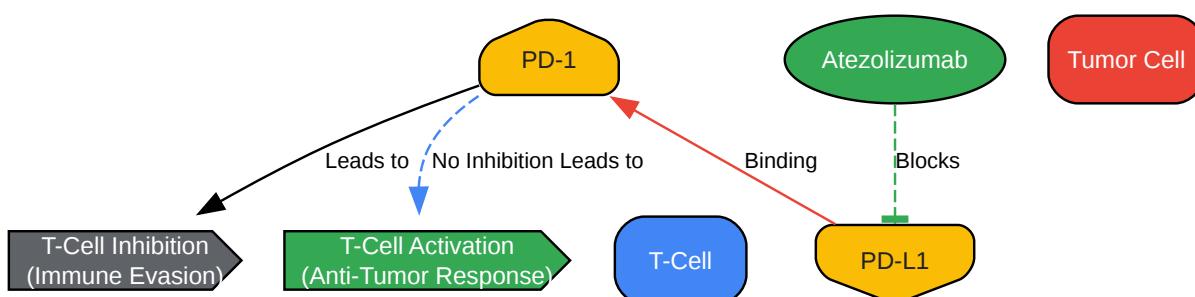
Experimental Workflow and Signaling Pathway Diagrams

To visually represent the trial design and the mechanism of atezolizumab, the following diagrams have been generated using Graphviz.



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S1806 Clinical Trial Workflow



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Atezolizumab Mechanism of Action

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- To cite this document: BenchChem. [Atezolizumab in Muscle-Invasive Bladder Cancer: An Analysis of the S1806 Trial]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392303#efficacy-of-atezolizumab-in-s1806-vs-standard-of-care>]

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